2-Propyl-1-pentanol
Overview
Description
2-Propyl-1-pentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is also known by its systematic name, 2-propylpentan-1-ol. It is a colorless liquid with a mild odor and is used in various chemical synthesis processes.
Scientific Research Applications
2-Propyl-1-pentanol is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds and as a solvent in chemical reactions.
Biology: It is used in the study of metabolic pathways involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: It is employed in the manufacture of fragrances, flavors, and plasticizers.
Safety and Hazards
Mechanism of Action
Target of Action
2-Propyl-1-pentanol is a primary alcohol . Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl) . The primary target of this compound is likely to be enzymes or receptors that interact with alcohols in biological systems.
Mode of Action
As a primary alcohol, it may participate in reactions involving the hydroxyl (-OH) group . This could involve hydrogen bonding with other molecules, affecting their structure and function
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility may increase at higher temperatures, potentially affecting its distribution and action . Furthermore, the compound’s reactivity may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
2-Propyl-1-pentanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to be involved in cytochrome P-450 mediated reactions, where it acts as a substrate for oxidation . The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules . These interactions can affect the compound’s reactivity and its role in metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. In hepatoma cells, it can affect metabolic homeostasis by altering the levels of metabolites and influencing gene expression . The compound’s impact on cell signaling pathways and cellular metabolism can lead to changes in cell function, including alterations in energy production and detoxification processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It is metabolized by cytochrome P-450 enzymes, leading to the formation of metabolites such as valproic acid . This process involves the oxidation of the hydroxyl group, which can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to valproic acid through cytochrome P-450 mediated reactions . This process involves the oxidation of the hydroxyl group and the formation of intermediate metabolites. The compound’s interactions with enzymes and cofactors can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors can affect the compound’s bioavailability and activity.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function . The compound’s targeting signals and post-translational modifications can direct it to organelles such as the endoplasmic reticulum and mitochondria. These localizations can influence its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyl-1-pentanol can be synthesized through several methods, including the Grignard reaction. In this method, a Grignard reagent, such as propylmagnesium bromide, reacts with a suitable carbonyl compound like acetone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of aldehydes. For example, the hydrogenation of 2-propylpentanal in the presence of a suitable catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or other alcohols using reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 2-Propylpentanal and 2-Propylpentanoic acid.
Reduction: 2-Propylpentane.
Substitution: 2-Propylpentyl chloride.
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with a similar structure but different physical properties.
2-Methyl-1-butanol: Another primary alcohol with a branched structure.
2-Pentanol: A secondary alcohol with a different arrangement of carbon atoms.
Uniqueness: 2-Propyl-1-pentanol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties. Compared to other similar alcohols, it has distinct boiling and melting points, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2-propylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHFHLFDRTERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074716 | |
Record name | 1-Pentanol, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58175-57-8 | |
Record name | 2-Propyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58175-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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